molecular formula C26H30Br2N2O2S2 B3090980 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1214906-01-0

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B3090980
CAS No.: 1214906-01-0
M. Wt: 626.5 g/mol
InChI Key: YQCTVNXZEZYXMJ-UHFFFAOYSA-N
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Description

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a useful research compound. Its molecular formula is C26H30Br2N2O2S2 and its molecular weight is 626.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 626.00950 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Applications

A series of conjugated copolymers containing 3,6-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione showed promise for electrochromic applications. These polymers demonstrated reasonable switching speed, redox stability, high optical contrast, and coloration efficiency. They also offered possibilities for crosslinking after post-polymerization treatment, potentially fine-tuning the morphology of electrochromic films (Shi et al., 2016).

Phototransistors

Difluorinated diketopyrrolopyrrole derivative, synthesized from this compound, has been used in organic phototransistors (OPTRs). These OPTRs exhibited significant photoresponses under different wavelengths of visible light, indicating the compound's potential as a photosensing electron acceptor in bulk heterojunction-type OPTRs (Lee et al., 2018).

Polymer Synthesis

Electrochemical polymerization of isoDPP-based monomers containing this compound produced π-conjugated polymers with potential use in electrochromic displays. These polymers exhibited broad absorption spectra, non-fluorescent characteristics, reversible oxidation and reduction behavior, and color change during anodic cycling (Welterlich et al., 2015).

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Br2N2O2S2/c1-3-5-7-9-15-29-23(17-11-13-19(27)33-17)21-22(25(29)31)24(18-12-14-20(28)34-18)30(26(21)32)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCTVNXZEZYXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735833
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214906-01-0
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 3
Reactant of Route 3
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 4
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 5
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 6
Reactant of Route 6
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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